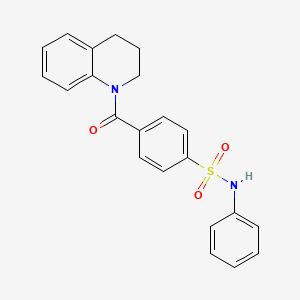
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole, also known as CP-96,345, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of oxazole derivatives, which are known for their diverse pharmacological activities. CP-96,345 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in dopamine-mediated neurotransmission, which is thought to contribute to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine-mediated neurotransmission, it has been shown to modulate the activity of other neurotransmitter systems such as serotonin and glutamate. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole is its high selectivity and potency for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in experimental settings. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, particularly those involving dopamine dysregulation. Another area of interest is its potential as a tool for investigating the role of the dopamine D3 receptor in various biological processes. Additionally, further research is needed to elucidate the full range of biochemical and physiological effects of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole, as well as its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole involves several steps, starting with the reaction of 4-chlorobenzonitrile with ethyl oxalyl chloride to form ethyl 4-chlorophenylglyoxylate. This intermediate is then reacted with piperazine and sodium hydride to form the corresponding piperazine derivative. The final step involves cyclization of the piperazine derivative with phosphoryl chloride to form 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. 5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole has also been shown to have affinity for other receptors such as the serotonin 5-HT1A receptor and the sigma-1 receptor, which are involved in mood regulation and pain perception, respectively.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)14-9-13(17-19-14)10-18-7-5-16-6-8-18/h1-4,9,16H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQWOJBACGAIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)

![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2,4-benzotriazine-3-carboxamide](/img/structure/B7547463.png)


![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)